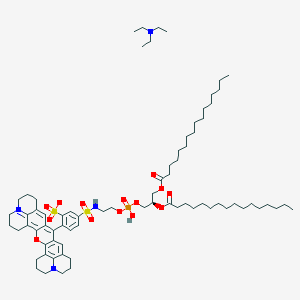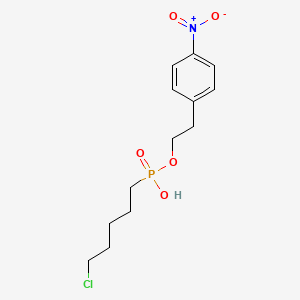
2,3,3',4,4',5-Hexachlorobiphenyl
概要
説明
2,3,3’,4,4’,5-Hexachlorobiphenyl is a polychlorinated biphenyl, a class of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in many countries in the 1970s due to their persistence in the environment and potential health hazards .
作用機序
Target of Action
The primary target of 2,3,3’,4,4’,5-Hexachlorobiphenyl is the circadian clock component PER1 . This component plays a crucial role in maintaining the circadian rhythm, which is the body’s internal process that regulates the sleep-wake cycle and repeats roughly every 24 hours .
Mode of Action
2,3,3’,4,4’,5-Hexachlorobiphenyl interacts with its target by inhibiting the basal and circadian expression of PER1 . This inhibition is achieved by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Biochemical Pathways
It is known that the compound’s action on the circadian clock component per1 can disrupt the normal functioning of the circadian rhythm .
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is known to bepersistent in the environment and can bioaccumulate in animal tissue . This suggests that the compound may have a long half-life in the body and could potentially lead to long-term exposure effects.
Result of Action
The inhibition of PER1 by 2,3,3’,4,4’,5-Hexachlorobiphenyl can disrupt the normal functioning of the circadian rhythm
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4,4’,5-Hexachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can remain in the environment for a long time . This persistence, combined with its ability to bioaccumulate, means that the compound’s effects can be influenced by factors such as the duration of exposure and the concentration of the compound in the environment .
生化学分析
Biochemical Properties
2,3,3’,4,4’,5-Hexachlorobiphenyl plays a role in biochemical reactions primarily as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics . This interaction can lead to the activation or inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, 2,3,3’,4,4’,5-Hexachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to changes in gene expression .
Cellular Effects
2,3,3’,4,4’,5-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, exposure to 2,3,3’,4,4’,5-Hexachlorobiphenyl has been linked to the development of nonalcoholic fatty liver disease (NAFLD) in liver cells . It can also induce oxidative stress, leading to cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, 2,3,3’,4,4’,5-Hexachlorobiphenyl exerts its effects through several mechanisms. It can bind to the AhR, leading to the activation of various genes involved in xenobiotic metabolism . This binding can result in the production of reactive oxygen species (ROS), causing oxidative stress and cellular damage . Additionally, 2,3,3’,4,4’,5-Hexachlorobiphenyl can inhibit or activate enzymes such as cytochrome P450, affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4,4’,5-Hexachlorobiphenyl can change over time. The compound is relatively stable and does not degrade easily, leading to prolonged exposure and accumulation in biological systems . Long-term exposure to 2,3,3’,4,4’,5-Hexachlorobiphenyl has been associated with chronic health effects, including liver damage and endocrine disruption .
Dosage Effects in Animal Models
The effects of 2,3,3’,4,4’,5-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, it can cause subtle changes in gene expression and cellular metabolism . At high doses, it can lead to significant toxic effects, including liver damage, endocrine disruption, and increased risk of cancer . Threshold effects have been observed, indicating that even low levels of exposure can have adverse health effects .
Metabolic Pathways
2,3,3’,4,4’,5-Hexachlorobiphenyl is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound can also induce the expression of genes involved in lipid metabolism, contributing to the development of NAFLD .
Transport and Distribution
Within cells and tissues, 2,3,3’,4,4’,5-Hexachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues . This accumulation can lead to prolonged exposure and increased risk of adverse health effects . The compound can also cross cellular membranes, affecting its localization and activity within cells .
Subcellular Localization
2,3,3’,4,4’,5-Hexachlorobiphenyl is primarily localized in the cell membrane and lipid-rich compartments . This localization can affect its activity and function, as it can interact with membrane-bound receptors and enzymes . Additionally, the compound can undergo post-translational modifications, directing it to specific cellular compartments and influencing its biological effects .
準備方法
The synthesis of 2,3,3’,4,4’,5-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride, and at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .
Industrial production methods for polychlorinated biphenyls generally involve the direct chlorination of biphenyl in a solvent such as chlorobenzene. The reaction is exothermic and requires careful control to prevent over-chlorination and the formation of unwanted by-products .
化学反応の分析
2,3,3’,4,4’,5-Hexachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated benzoic acids and other oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,3,3’,4,4’,5-Hexachlorobiphenyl has been extensively studied for its environmental and biological effects. It is used as a model compound in research on the environmental persistence and bioaccumulation of polychlorinated biphenyls. In biology and medicine, it is studied for its potential endocrine-disrupting effects and its role in the development of diseases such as cancer and neurodevelopmental disorders .
In industry, polychlorinated biphenyls were historically used in electrical transformers, capacitors, and as plasticizers in paints and sealants. Although their use has been largely discontinued, they are still of interest in environmental science and toxicology .
類似化合物との比較
2,3,3’,4,4’,5-Hexachlorobiphenyl is one of many polychlorinated biphenyls, each with different numbers and positions of chlorine atoms. Similar compounds include:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound has a similar structure but differs in the position of chlorine atoms.
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Another closely related compound, used in studies on developmental toxicity and endocrine disruption.
2,2’,3,3’,5,5’-Hexachlorobiphenyl: This compound is studied for its environmental impact and potential health effects.
The uniqueness of 2,3,3’,4,4’,5-Hexachlorobiphenyl lies in its specific pattern of chlorination, which influences its chemical properties and biological effects.
特性
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMEXLGMKFLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052706 | |
| Record name | 2,3,3',4,4',5-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38380-08-4 | |
| Record name | PCB 156 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,4',5-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5-Hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,3',4,4',5-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D6049M2OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)









